3,4,6-Trichloro-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
3,4,6-Trichloro-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the CAS Number: 1936344-23-8 . It has a molecular weight of 223.45 . It is usually in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5HCl3N4/c6-2-1-3 (7)11-12-4 (1)10-5 (8)9-2/h (H,9,10,11,12) . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved sources, it has been mentioned in the context of CDK2 inhibitors . CDK2 is a protein kinase that plays a key role in cell proliferation, and inhibition of CDK2 is a target for cancer treatment .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 223.45 . It is typically stored at -10 degrees Celsius .Scientific Research Applications
Heterocyclic Synthesis and Structural Characterization
3,4,6-Trichloro-1H-pyrazolo[3,4-d]pyrimidine is a key compound used in the synthesis of various heterocyclic derivatives. It has been utilized to prepare pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-e][1,4]diazepine, pyrazolo[3,4-d][1,2,3]triazine, and pyrolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds are characterized using IR, 1H NMR, and mass spectra, indicating their potential in pharmaceutical and chemical research (Harb, Abbas, & Mostafa, 2005).
Synthesis of Anticancer and Anti-5-Lipoxygenase Agents
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These derivatives were produced by condensation and various other chemical reactions, demonstrating the versatility of this compound in medicinal chemistry (Rahmouni et al., 2016).
Synthesis of Pyrimidine-Based Derivatives for AIDS Chemotherapy
The compound has also been involved in the synthesis of pyrazole-based pyrimidine scaffolds, potentially applicable in AIDS chemotherapy. The synthesis processes highlight the economic feasibility and pharmaceutical potential of these compounds (Ajani et al., 2019).
Intermediate in Pharmacologically Active Compounds
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a derivative of this compound, serves as an intermediate for disubstituted pyrazolopyrimidines with potential pharmacological properties (Ogurtsov & Rakitin, 2021).
Antimicrobial and Antibacterial Activities
Various derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antimicrobial and antibacterial properties. These derivatives have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, highlighting the compound's relevance in developing new antimicrobial agents (Nagender et al., 2014); (Greco et al., 2020).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with hazard statements H301, H311, and H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Target of Action
The primary target of 3,4,6-Trichloro-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it targets tumor cells in a selective manner .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell growth . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . CDK2 is responsible for the phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to the arrest of the cell cycle and the inhibition of cell proliferation .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Biochemical Analysis
Biochemical Properties
3,4,6-Trichloro-1H-pyrazolo[3,4-d]pyrimidine has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2 . CDKs are a family of protein kinases that regulate the cell cycle, and their inhibition can be a target for cancer treatment .
Cellular Effects
In cellular studies, this compound has shown cytotoxic activities against various cell lines . It has been found to significantly inhibit the growth of MCF-7 and HCT-116 cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the active site of CDK2, inhibiting its activity . This binding interaction is confirmed through molecular docking simulations .
properties
IUPAC Name |
3,4,6-trichloro-2H-pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl3N4/c6-2-1-3(7)11-12-4(1)10-5(8)9-2/h(H,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXOQQFGNQTINA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NN=C1N=C(N=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1936344-23-8 |
Source
|
Record name | 3,4,6-trichloro-1H-pyrazolo[3,4-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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